1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrF2O2 and a molecular weight of 251.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one typically involves the bromination and fluorination of a hydroxyphenyl ethanone precursor. One common method involves the reaction of 3-bromo-2,4-difluorophenol with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of phenyl acetic acids or phenyl ketones.
Reduction: Formation of phenyl ethanols.
Scientific Research Applications
1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but different substitution pattern.
1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one: Lacks the bromine atom but has similar functional groups.
Uniqueness
1-(3-Bromo-2,4-difluoro-6-hydroxyphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms enhances its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H5BrF2O2 |
---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
1-(3-bromo-2,4-difluoro-6-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5BrF2O2/c1-3(12)6-5(13)2-4(10)7(9)8(6)11/h2,13H,1H3 |
InChI Key |
YMZDBMLPKQKQGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)F)Br)F |
Origin of Product |
United States |
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